molecular formula C7H3BrN2O2S B1510318 2-Bromo-7-nitrobenzo[d]thiazole CAS No. 3507-49-1

2-Bromo-7-nitrobenzo[d]thiazole

Cat. No.: B1510318
CAS No.: 3507-49-1
M. Wt: 259.08 g/mol
InChI Key: PWPBTTMQBPXQDY-UHFFFAOYSA-N
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Description

2-Bromo-7-nitrobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H3BrN2O2S and its molecular weight is 259.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Bromo-7-nitrobenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as kinases and proteases, inhibiting their activity and thereby affecting various cellular processes. The nitro group on this compound is believed to be responsible for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial function . Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with DNA, causing strand breaks and inhibiting replication . The bromine atom and nitro group on this compound contribute to its ability to form reactive intermediates that can covalently modify biomolecules . These interactions lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause persistent changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing microbial infections . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes reduction and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The nitro group on this compound is reduced to an amino group, which can then be conjugated with glucuronic acid or sulfate . These metabolic pathways affect the compound’s bioavailability and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The distribution of this compound is influenced by its lipophilicity and ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell . The localization of this compound is essential for its interaction with biomolecules and its overall efficacy.

Biological Activity

2-Bromo-7-nitrobenzo[d]thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives, which are known for their pharmacological potential. The presence of bromine and nitro groups in its structure enhances its reactivity and biological interactions. Its chemical formula is C7_7H4_4BrN3_3O2_2S, and it can be represented as follows:

C7H4BrN3O2S\text{C}_7\text{H}_4\text{BrN}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and DNA. The compound has been shown to:

  • Inhibit Enzyme Activity : It binds to the active sites of enzymes, thereby inhibiting their catalytic functions. This mechanism is crucial in the context of antimicrobial and anticancer activities.
  • Induce DNA Damage : The compound interacts with DNA, leading to strand breaks which can trigger apoptosis in cells.
  • Modulate Cellular Signaling : It affects various signaling pathways that regulate cell growth and apoptosis, contributing to its antitumor effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound showed an IC50 value against E. coli DNA gyrase at approximately 12 µM, indicating potent antibacterial activity .

Microorganism IC50 (µM)
E. coli12
Staphylococcus aureus33

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, demonstrating activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these fungi were reported to be in the range of 4.01–4.23 mM .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. In vitro studies revealed promising cytotoxic effects against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The presence of electron-withdrawing groups like nitro at specific positions on the benzothiazole ring significantly enhances its anticancer activity .

Cell Line IC50 (µM)
HCT-11610.8
HepG211.6

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. It was found that this compound exhibited superior activity compared to standard antibiotics, supporting its potential use in treating resistant infections .
  • Anticancer Mechanisms : In a study focusing on the molecular mechanisms underlying its anticancer effects, it was demonstrated that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins in cancer cells .

Scientific Research Applications

Anticancer Activity

Research has shown that thiazole derivatives, including 2-bromo-7-nitrobenzo[d]thiazole, exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Case Studies and Findings

  • Study on Antitumor Activity : A study assessed the anticancer effects of several thiazole derivatives, including this compound, against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. The results indicated that compounds with similar structures significantly reduced cell viability, with IC50 values suggesting effective cytotoxicity .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that the presence of electron-withdrawing groups like bromine and nitro enhances the anticancer activity of thiazole derivatives. The study highlighted that this compound could serve as a lead compound for further modifications aimed at increasing potency .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities against various pathogens. Its structural features contribute to its effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The above table summarizes findings from various studies indicating that this compound exhibits moderate to strong antibacterial activity, making it a candidate for further exploration in antimicrobial drug development .

SARS-CoV-2 Protease Inhibition

In light of the COVID-19 pandemic, recent studies have focused on the potential of thiazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro).

Research Insights

  • Inhibitor Activity : A study demonstrated that certain thiazole derivatives, including variations of this compound, showed promising inhibitory effects on Mpro with low IC50 values. This suggests their potential as therapeutic agents against COVID-19 .

Synthesis and Modifications

The synthesis of this compound can be achieved through various chemical pathways, allowing for modifications that enhance its biological activity.

Synthetic Routes

  • Bromination : The introduction of bromine at the 2-position is typically achieved via electrophilic aromatic substitution.
  • Nitration : The nitro group can be introduced using nitrating agents under controlled conditions to ensure selectivity at the 7-position.
  • Hybridization : Researchers are exploring hybrid compounds combining thiazole with other pharmacophores to enhance efficacy and reduce toxicity .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions. Key pathways include:

Aromatic Nucleophilic Substitution (SNAr):
The nitro group at position 7 activates the bromine at position 2 toward nucleophilic displacement due to its electron-withdrawing nature. Common nucleophiles include amines, thiols, and alkoxides.

  • Example Reaction with Amines:
    2-Bromo-7-nitrobenzo[d]thiazole reacts with primary amines (e.g., methylamine) in the presence of a base (e.g., K₂CO₃) to yield 2-amino-7-nitrobenzo[d]thiazole derivatives. This proceeds via a Meisenheimer complex intermediate.

Conditions:

  • Solvent: DMF or DMSO

  • Temperature: 80–120°C

  • Catalysts: CuI or Pd(PPh₃)₄ for cross-coupling reactions .

Reduction Reactions

The nitro group at position 7 can be selectively reduced to an amine, enabling further functionalization.

Catalytic Hydrogenation:
Using H₂ gas and a palladium catalyst (Pd/C or Pd(OAc)₂), the nitro group is reduced to an amino group, yielding 2-bromo-7-aminobenzo[d]thiazole .

Alternative Reductants:

  • Tin(II) Chloride (SnCl₂): Efficient in acidic media (HCl/EtOH) at 50–70°C.

  • Sodium Dithionite (Na₂S₂O₄): Mild conditions (room temperature, aqueous ethanol) .

Selectivity Note:
The bromine at position 2 remains intact under these conditions due to the stronger reducibility of the nitro group .

Oxidation Reactions

The thiazole ring can undergo oxidation, particularly at the sulfur atom.

Formation of Sulfoxides and Sulfones:

  • Sulfoxide: Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide derivative.

  • Sulfone: Prolonged oxidation with m-chloroperbenzoic acid (mCPBA) converts the thiazole sulfur to a sulfone .

Reaction Conditions:

ReagentProductTemperatureTime
H₂O₂ (30%)Sulfoxide25°C2–4 h
mCPBASulfone0–5°C12–24 h

Ring-Opening and Rearrangement

Electron attachment studies on similar bromonitrothiazoles reveal low-energy electron-induced dissociation pathways:

Radical Formation:

  • Br Abstraction: Electrons (0–4 eV) cleave the C–Br bond, generating a bromine radical and a nitro-substituted thiazole intermediate .

  • Ring Opening: Subsequent cleavage of the C–S bond disrupts the thiazole ring, forming open-chain thiocyanate derivatives .

Mechanistic Insight:
The nitro group stabilizes negative charge during electron attachment, facilitating bond cleavage .

Comparative Reactivity

The reactivity of this compound differs from isomers due to substituent positioning:

Position of NO₂Bromine ReactivityNitro Reduction Ease
Para (position 7)ModerateHigh
Meta (position 5)HighModerate

Data extrapolated from studies on 4-bromo-5-nitrobenzo[d]thiazole and 2-bromo-5-nitrothiazole .

Properties

IUPAC Name

2-bromo-7-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBTTMQBPXQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738635
Record name 2-Bromo-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-49-1
Record name 2-Bromo-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 7-nitro-1,3-benzothiazol-2-ylamine (1.80 g, 9.22 mmol) in acetic acid (AcOH) (20 ml) was added 48% hydrogen bromide in H2O (10 ml) with ice-cooling. Bromine (0.157 ml) was added dropwise followed by sodium nitrite (177 mg, 23.9 mmol) in H2O (1 ml). The temperature was kept at 0 to 5° C. The mixture was stirred for 2 h with ice-cooling and then was made alkaline by dropwise addition of 6N NaOH solution. The resulting precipitate was collected by filtration, washed with water and dried under vacuum to give 1.91 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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